molecular formula C7H6BrFO B2541857 5-Bromo-4-fluoro-2-methylphenol CAS No. 1701766-35-9

5-Bromo-4-fluoro-2-methylphenol

Cat. No.: B2541857
CAS No.: 1701766-35-9
M. Wt: 205.026
InChI Key: NOJDAPWTVVCMGC-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-methylphenol is an organic compound with the molecular formula C7H6BrFO. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.

Mechanism of Action

Mode of Action

For instance, they can be involved in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

. This physical property can influence its absorption and distribution within a biological system.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromo-4-fluoro-2-methylphenol. For instance, the compound’s stability can be affected by temperature, as it is recommended to be stored at ambient temperature . Furthermore, the compound’s efficacy and action can be influenced by the specific conditions of the biological system in which it is introduced, such as pH, presence of other chemicals, and specific characteristics of the target cells or tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-2-methylphenol can be achieved through several methods. One common method involves the bromination and fluorination of 2-methylphenol. For example, a reaction involving 4-fluoro-2-methylphenol and bromine in the presence of a solvent like dichloromethane can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and fluorination reactions under controlled conditions. The reaction parameters, such as temperature, solvent, and concentration of reagents, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-2-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted phenols.

    Oxidation: Quinones and other oxidized derivatives.

    Coupling: Biaryl compounds and other complex organic molecules.

Scientific Research Applications

5-Bromo-4-fluoro-2-methylphenol is used in various fields of scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-fluoro-2-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both bromine and fluorine atoms enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

5-bromo-4-fluoro-2-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c1-4-2-6(9)5(8)3-7(4)10/h2-3,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJDAPWTVVCMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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